molecular formula C8H8ClN3 B3342007 (5-chloro-1H-indazol-3-yl)methanamine CAS No. 118511-97-0

(5-chloro-1H-indazol-3-yl)methanamine

Cat. No.: B3342007
CAS No.: 118511-97-0
M. Wt: 181.62 g/mol
InChI Key: ZXSPLSWAOXLBQY-UHFFFAOYSA-N
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Description

(5-chloro-1H-indazol-3-yl)methanamine: is a chemical compound that belongs to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring

Scientific Research Applications

Chemistry:

  • (5-chloro-1H-indazol-3-yl)methanamine is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

Biology:

  • The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators.

Medicine:

  • Due to its structural similarity to bioactive indazole derivatives, this compound is being investigated for its potential therapeutic applications, including anticancer and antimicrobial activities.

Industry:

  • The compound can be used in the development of new materials and as an intermediate in the synthesis of agrochemicals and dyes.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of (5-chloro-1H-indazol-3-yl)methanamine typically begins with commercially available starting materials such as 5-chloroindazole and formaldehyde.

    Reaction Steps:

Industrial Production Methods:

  • Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (5-chloro-1H-indazol-3-yl)methanamine can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.

    Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agents and conditions used.

    Substitution: The chlorine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed:

  • Oxidation products may include hydroxylated or ketone derivatives.
  • Reduction products may include amine derivatives.
  • Substitution products depend on the nucleophile used and can include various substituted indazole derivatives.

Comparison with Similar Compounds

    (5-methyl-1H-indazol-3-yl)methanamine: Similar structure but with a methyl group instead of a chlorine atom.

    (5-fluoro-1H-indazol-3-yl)methanamine: Similar structure but with a fluorine atom instead of a chlorine atom.

    (5-bromo-1H-indazol-3-yl)methanamine: Similar structure but with a bromine atom instead of a chlorine atom.

Uniqueness:

  • The presence of the chlorine atom at the 5-position in (5-chloro-1H-indazol-3-yl)methanamine imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more suitable for specific applications.

Properties

IUPAC Name

(5-chloro-2H-indazol-3-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3/c9-5-1-2-7-6(3-5)8(4-10)12-11-7/h1-3H,4,10H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXSPLSWAOXLBQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C=C1Cl)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118511-97-0
Record name (5-chloro-1H-indazol-3-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-chloro-1H-indazol-3-yl)methanamine
Reactant of Route 2
(5-chloro-1H-indazol-3-yl)methanamine
Reactant of Route 3
(5-chloro-1H-indazol-3-yl)methanamine
Reactant of Route 4
(5-chloro-1H-indazol-3-yl)methanamine
Reactant of Route 5
(5-chloro-1H-indazol-3-yl)methanamine
Reactant of Route 6
(5-chloro-1H-indazol-3-yl)methanamine

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